molecular formula C16H13NO4 B10762827 Papaveroline CAS No. 23740-74-1

Papaveroline

Cat. No.: B10762827
CAS No.: 23740-74-1
M. Wt: 283.28 g/mol
InChI Key: MXQKCNCLQIHHJA-UHFFFAOYSA-N
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Description

Papaveroline is an isoquinoline alkaloid derived from the opium poppy (Papaver somniferum). It is structurally related to papaverine but exhibits distinct pharmacological properties. This compound has garnered interest in scientific research due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: Papaveroline can be synthesized through several methods, including the Bischler-Napieralski cyclization. One common synthetic route involves the condensation of 3,4-dimethoxyphenethylamine with formaldehyde, followed by cyclization and dehydrogenation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of opium alkaloids from the opium poppy, followed by chemical modification to isolate and purify this compound. The process includes steps such as extraction, purification, and chemical synthesis to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions: Papaveroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like hydrobromic acid or other halogenating agents can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

Papaveroline exerts its effects primarily through the inhibition of Fyn Tyrosine Kinase, a key enzyme involved in the pathogenesis of Alzheimer’s disease. By binding to the active site of the enzyme, this compound prevents the phosphorylation of tau proteins, thereby reducing neurofibrillary tangles and amyloid-beta aggregation. This mechanism highlights its potential as a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

    Papaverine: Used for its vasodilatory properties.

    Berberine: Known for its antimicrobial and anti-inflammatory effects.

    Noscapine: Utilized as an antitussive agent.

Papaveroline’s distinct mechanism of action and therapeutic potential make it a valuable compound in scientific research and drug development.

Properties

IUPAC Name

1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQKCNCLQIHHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23740-74-1 (HBr)
Record name Papaveroline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50972889
Record name 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-77-6, 23740-74-1
Record name Papaveroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Papaveroline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dihydroxybenzyl)-6,7-isoquinolinediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023740741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Papaveroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PAPAVEROLINE
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